(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt
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Description
(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₅H₉N₃O₂ and its molecular weight is 143.14. The purity is usually 95%.
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Mechanism of Action
Target of Action
N3-L-Val-OH (CHA), also known as (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt, (2S)-2-azido-3-methylbutanoic acid;cyclohexanamine, or N3-Val CHA, is a click chemistry reagent containing an azide group and a valine derivative
Mode of Action
The compound contains an azide group, which is known to participate in click chemistry reactions . Click chemistry is a type of chemical synthesis characterized by its efficiency and versatility, often used in the field of drug discovery. The azide group in N3-L-Val-OH (CHA) can react with various compounds under specific conditions, forming a covalent bond .
Biochemical Pathways
Given its structure and properties, it can be inferred that this compound may be involved in various biochemical reactions, particularly those involving the formation of covalent bonds through click chemistry .
Result of Action
Given its role as a click chemistry reagent, it can be inferred that this compound may facilitate the formation of covalent bonds between various molecules, potentially leading to the synthesis of complex structures .
Action Environment
The action, efficacy, and stability of N3-L-Val-OH (CHA) can be influenced by various environmental factors, including temperature, pH, and the presence of other chemical entities. For instance, the efficiency of click chemistry reactions can be affected by these factors .
Properties
IUPAC Name |
(2S)-2-azido-3-methylbutanoic acid;cyclohexanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.C5H9N3O2/c7-6-4-2-1-3-5-6;1-3(2)4(5(9)10)7-8-6/h6H,1-5,7H2;3-4H,1-2H3,(H,9,10)/t;4-/m.0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXXCNHHCIMTCV-VWMHFEHESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217462-63-9 |
Source
|
Record name | 1217462-63-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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